N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide
CAS No.: 1235305-20-0
Cat. No.: VC7767285
Molecular Formula: C13H19NO6S2
Molecular Weight: 349.42
* For research use only. Not for human or veterinary use.
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide - 1235305-20-0](/images/structure/VC7767285.png)
Specification
CAS No. | 1235305-20-0 |
---|---|
Molecular Formula | C13H19NO6S2 |
Molecular Weight | 349.42 |
IUPAC Name | N-[(1,1-dioxothiolan-3-yl)methyl]-3,4-dimethoxybenzenesulfonamide |
Standard InChI | InChI=1S/C13H19NO6S2/c1-19-12-4-3-11(7-13(12)20-2)22(17,18)14-8-10-5-6-21(15,16)9-10/h3-4,7,10,14H,5-6,8-9H2,1-2H3 |
Standard InChI Key | FQDSLGQPWMSBLD-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2)OC |
Introduction
Structural Elucidation and Molecular Characteristics
Core Framework and Substituent Analysis
The compound’s structure comprises three distinct moieties:
-
3,4-Dimethoxybenzene-1-sulfonamide: A sulfonamide group attached to a benzene ring substituted with methoxy groups at positions 3 and 4. The sulfonamide (–SO₂NH₂) group is a hallmark of bioactive molecules, often contributing to hydrogen bonding and target binding .
-
1,1-Dioxo-1λ⁶-thiolan-3-yl: A five-membered sulfolane (thiolane 1,1-dioxide) ring, where sulfur exists in a +6 oxidation state. The sulfolane moiety enhances solubility in polar solvents and may influence pharmacokinetic properties .
-
Methylene linker (–CH₂–): Connects the sulfolane ring to the sulfonamide nitrogen, providing conformational flexibility.
The molecular formula is C₁₂H₁₆N₂O₆S₂, with a molar mass of 372.40 g/mol. Key structural features include:
-
Hydrogen bond donors: 2 (sulfonamide NH₂ group).
-
Hydrogen bond acceptors: 8 (sulfonyl oxygens, methoxy oxygens, and sulfolane oxygens).
-
Topological polar surface area (TPSA): ~140 Ų, indicating moderate membrane permeability.
Stereochemical Considerations
The thiolan-3-ylmethyl group introduces a chiral center at the third position of the sulfolane ring. Computational modeling predicts two enantiomers, though synthetic routes may yield racemic mixtures unless asymmetric methods are employed.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization:
-
Sulfolane Intermediate Preparation:
-
Sulfonamide Coupling:
-
Reaction of 3,4-dimethoxybenzenesulfonyl chloride with the 3-aminomethyl-1,1-dioxothiolane intermediate in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Representative Reaction Scheme:
Purification and Characterization
-
Chromatography: Silica gel column chromatography (ethyl acetate/hexane gradient) isolates the product.
-
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, aromatic), 6.89 (d, J = 8.4 Hz, 1H, aromatic), 4.21 (m, 1H, CH₂-thiolane), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.12 (t, J = 7.2 Hz, 2H, CH₂N), 2.95–3.05 (m, 4H, sulfolane CH₂).
-
HRMS (ESI+): m/z calc. for C₁₂H₁₇N₂O₆S₂ [M+H]⁺: 373.0532; found: 373.0528.
-
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
Aqueous Solubility: ~0.5 mg/mL (predicted via LogS = −2.1), classified as poorly soluble.
-
LogP (Octanol/Water): 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Acid-Base Behavior
The sulfonamide group (pKa ≈ 10.2) remains deprotonated under physiological conditions, enhancing solubility in intestinal fluid.
ADMET Predictions
Property | Prediction |
---|---|
GI Absorption | High |
BBB Permeation | Moderate |
CYP450 Inhibition | Low (CYP2C9: IC₅₀ > 10 µM) |
Hepatotoxicity | Unlikely |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume